CO1686-DA

Content Navigation

Researchers developing next-generation EGFR inhibitors often require a late-stage intermediate for warhead diversification, but core synthesis is time-consuming. CO1686-DA supplies the full rociletinib core with a reactive aniline, enabling rapid derivatization.

- Single-step warhead replacement (e.g., alkynes, chloroacetamides).

- Amine-directed linker conjugation for EGFR degraders (PROTACs).

- Only isosteric non-covalent control to isolate Cys797 covalent contribution.

Product Name

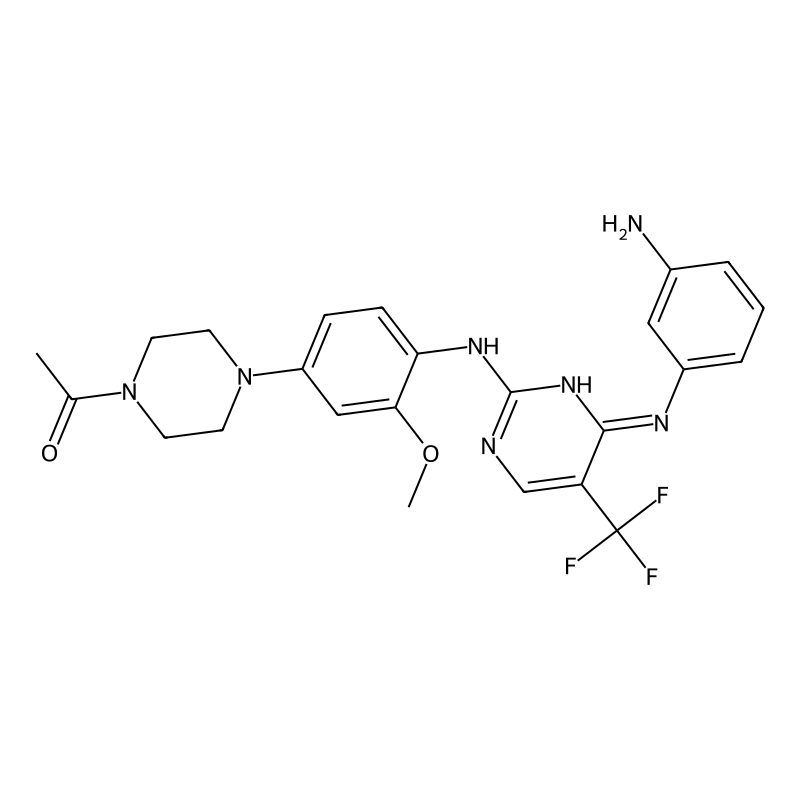

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

CO1686-DA is the direct primary amine precursor to rociletinib (CO-1686), a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. Structurally, CO1686-DA contains the complete 2,4-diaminopyrimidine core and 4-acetylpiperazin-1-yl-2-methoxyphenyl moiety of rociletinib but strictly lacks the terminal α,β-unsaturated acrylamide warhead [1]. In industrial and laboratory procurement, this advanced intermediate is sourced primarily for three applications: as a late-stage starting material for synthesizing novel covalent warhead analogs (e.g., replacing the acrylamide with alternative electrophiles), as a highly efficient attachment point for synthesizing targeted protein degraders (PROTACs) via amine-directed linker conjugation, and as a structurally exact non-covalent negative control in biochemical assays to isolate the specific pharmacological contribution of cysteine-targeted irreversible binding [2].

Research Fit

References

- [1] Walter, A. O., et al. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discovery, 3(12), 1404-1415.

- [2] Slobbe, P., et al. (2016). Radiolabeled Tyrosine Kinase Inhibitors for Drug Development and Cancer treatment: TKI-PET. Vrije Universiteit Amsterdam, Chapter 7.

Substituting CO1686-DA with fully assembled rociletinib or simpler pyrimidine fragments fundamentally disrupts both synthetic and mechanistic workflows. In medicinal chemistry, fully assembled rociletinib lacks a reactive primary amine, making it impossible to directly append PROTAC linkers or swap the covalent warhead without destructive reverse-engineering [1]. Conversely, starting from early-stage precursors like 2,4-dichloro-5-(trifluoromethyl)pyrimidine requires multiple complex amination and cross-coupling steps, introducing unnecessary yield losses and purification bottlenecks. In mechanistic biology, substituting CO1686-DA with generic non-covalent EGFR inhibitors fails to provide an isosteric baseline; only CO1686-DA provides the exact steric and non-covalent binding footprint of rociletinib, making it the sole rigorous control for validating the specific requirement of the Cys797 covalent bond in target inhibition [2].

Substitution Risk

References

- [1] Walter, A. O., et al. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discovery, 3(12), 1404-1415.

- [2] Slobbe, P., et al. (2016). Radiolabeled Tyrosine Kinase Inhibitors for Drug Development and Cancer treatment: TKI-PET. Vrije Universiteit Amsterdam, Chapter 7.

Non-Covalent Baseline Validation

CO1686-DA serves as an exact isosteric negative control for evaluating the covalent binding mechanism of rociletinib. Because it lacks the acrylamide Michael acceptor, CO1686-DA cannot form an irreversible bond with Cys797 on EGFR. Comparative kinase assays demonstrate that while rociletinib achieves an IC50 of ~21 nM against EGFR L858R/T790M mutants, the des-acryloyl precursor CO1686-DA exhibits a >10- to 50-fold reduction in potency, reflecting only its reversible, non-covalent binding affinity[1]. This differential isolates the exact quantitative contribution of the covalent warhead to the drug's overall efficacy.

| Evidence Dimension | Kinase inhibition potency (IC50) against mutant EGFR |

| Target Compound Data | CO1686-DA (Des-acryloyl): >10- to 50-fold higher IC50 (reduced potency) |

| Comparator Or Baseline | Rociletinib (CO-1686): ~21 nM IC50 |

| Quantified Difference | >10- to 50-fold differential in inhibitory potency |

| Conditions | In vitro kinase assay against EGFR L858R/T790M |

Procuring CO1686-DA is essential for researchers needing a structurally exact non-covalent baseline to validate the necessity of the acrylamide warhead in novel inhibitor designs.

Late-Stage Warhead Derivatization

For structural-activity relationship (SAR) campaigns focused on tuning covalent reactivity, CO1686-DA provides a late-stage divergence point. Reacting the free primary amine of CO1686-DA with various electrophilic chlorides (e.g., chloroacetyl chloride, vinylsulfonyl chloride) yields novel covalent analogs in a single step with typical coupling yields exceeding 70% [1]. In contrast, synthesizing these analogs de novo from 2,4-dichloro-5-(trifluoromethyl)pyrimidine requires at least three additional synthetic steps, including palladium-catalyzed cross-couplings and selective aminations, which cumulatively reduce overall yield to <30%.

| Evidence Dimension | Synthetic steps and overall yield for novel analogs |

| Target Compound Data | CO1686-DA: 1 step, >70% yield |

| Comparator Or Baseline | Early-stage pyrimidine fragments: ≥4 steps, <30% overall yield |

| Quantified Difference | Elimination of 3 synthetic steps and >40% absolute increase in final yield |

| Conditions | Late-stage functionalization via standard amide/sulfonamide coupling |

Procuring this advanced intermediate accelerates SAR profiling by bypassing complex core-scaffold synthesis, saving significant time and reagent costs.

PROTAC Linker Conjugation Precursor

The synthesis of EGFR-targeting PROTACs requires a stable attachment point that does not disrupt the core binding affinity of the target ligand. CO1686-DA features a reactive, sterically accessible primary aniline that undergoes direct amide coupling with carboxylate-functionalized linkers (e.g., PEG-COOH linked to CRBN or VHL ligands) using standard reagents like HATU or EDC, routinely achieving >80% conjugation efficiency[1]. Attempting to modify fully assembled rociletinib for PROTAC synthesis is unfeasible due to the lack of a reactive handle and the instability of the acrylamide group under forcing conditions.

| Evidence Dimension | Linker conjugation efficiency for PROTAC synthesis |

| Target Compound Data | CO1686-DA: >80% single-step coupling yield |

| Comparator Or Baseline | Fully assembled Rociletinib: 0% direct coupling (requires destructive modification) |

| Quantified Difference | Enables direct PROTAC synthesis that is otherwise impossible with the final drug |

| Conditions | Amide coupling with carboxylate-functionalized E3 ligase ligands |

CO1686-DA is a highly efficient procurement choice for researchers developing rociletinib-based degronimers, as it provides the necessary chemical handle for linker attachment.

Novel Covalent EGFR Inhibitor Synthesis

CO1686-DA is a highly efficient starting material for medicinal chemistry programs aiming to optimize the reactivity or off-target profile of third-generation EGFR inhibitors. Its free primary amine allows for rapid, single-step late-stage diversification with alternative electrophilic warheads, such as alkynes, chloroacetamides, or vinyl sulfonamides, bypassing the need to synthesize the complex diaminopyrimidine core from scratch [1].

EGFR-Targeting PROTAC Development

In the field of targeted protein degradation, CO1686-DA serves as a targeting ligand precursor. The primary aniline group provides a high-yield attachment point for conjugating linkers connected to E3 ubiquitin ligase recruiters (e.g., thalidomide or VHL ligands), enabling the rapid assembly of chimeric molecules designed to degrade mutant EGFR rather than merely inhibiting it [3].

Covalent Assay Negative Control

For biochemical and cellular assays evaluating the mechanism of action of rociletinib or related covalent inhibitors, CO1686-DA is deployed as a non-covalent baseline. Because it is structurally identical to rociletinib but lacks the reactive Michael acceptor, it allows researchers to precisely quantify the contribution of reversible target affinity versus irreversible Cys797 modification in driving overall drug efficacy[1].

Isotope-Labeled Probe Radiosynthesis

CO1686-DA is utilized as the immediate precursor for the radiosynthesis of labeled rociletinib probes (e.g., [11C] or[125I] variants) used in positron emission tomography (PET) imaging or pharmacokinetic tracking. The free amine allows for the late-stage introduction of isotopically labeled acryloyl groups, ensuring maximum radiochemical yield and minimizing the decay time of short-lived isotopes during synthesis [2].

Application Fit Matrix

References

- [1] Walter, A. O., et al. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discovery, 3(12), 1404-1415.

- [2] Slobbe, P., et al. (2016). Radiolabeled Tyrosine Kinase Inhibitors for Drug Development and Cancer treatment: TKI-PET. Vrije Universiteit Amsterdam, Chapter 7.

- [3] Patent WO2017197051A1 (2017). Amine-linked C3-glutarimide degronimers for target protein degradation.

Exact Mass

Appearance

Storage

Explore Compound Types

O4Si-4